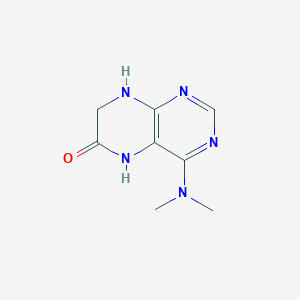

4-(Dimethylamino)-5,6,7,8-tetrahydropteridin-6-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

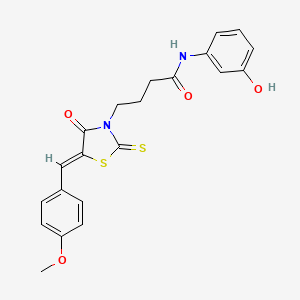

The compound "4-(Dimethylamino)-5,6,7,8-tetrahydropteridin-6-one" is a derivative of tetrahydropteridine, which is a class of compounds that have been studied for their relevance in chemical and enzymatic reactions related to bioactive molecules such as tetrahydrofolate. The tetrahydropteridine derivatives are of interest due to their potential applications in medicinal chemistry and their role in biological systems .

Synthesis Analysis

The synthesis of tetrahydropteridine derivatives involves several steps, including hydrolysis, catalytic hydrogenation, and selective methylation. For instance, 2-amino-4-hydroxy-5,6-dimethyl-5,6,7,8-tetrahydropteridine was synthesized through anaerobic alkaline hydrolysis of 2,4-diamino-6-methylpteridine, followed by hydrogenation to the tetrahydro stage and selective methylation at N-5 using formaldehyde and KBH4 . This method provides a good yield and can be adapted to synthesize various substituted tetrahydropteridines.

Molecular Structure Analysis

The molecular structure of tetrahydropteridine derivatives has been elucidated using X-ray crystallography. For example, the crystal structure of 5-formyl-6,7-dimethyl-5,6,7,8-tetrahydropterine was determined, revealing a triclinic crystal system with a distinctly flattened tetrahydropyrazine ring. The methyl groups at C(13) and C(14) have a cis-configuration, with the C(13) methyl group in an axial position and the C(14) methyl group in an equatorial position. The carbonyl group of the N-formyl function has an (E)-configuration .

Chemical Reactions Analysis

The chemical behavior of tetrahydropteridine derivatives, such as the reactivity of the formyl group, has been investigated to differentiate between formylation at different positions in the molecule. This is particularly important for the unequivocal identification of substitution patterns in folic acid and its derivatives. The reactivity of these groups can be studied using various spectroscopic methods, including 13C-NMR, to understand the chemical transformations that these compounds can undergo .

Physical and Chemical Properties Analysis

Tetrahydropteridine derivatives exhibit specific physical and chemical properties, such as absorption spectra, PMR spectra, and pKa values, which are characteristic of their molecular structure. The absorption spectra can provide information about the electronic transitions within the molecule, while the PMR spectra can offer insights into the hydrogen environments and the structure of the compound. The pKa values, especially of the N-5 methyl group, are important for understanding the compound's behavior in different pH environments .

科学的研究の応用

Synthesis and Properties

The compound has been utilized as a model for studying chemical and enzymatic reactions of 5-methyl tetrahydrofolate. Its synthesis involves anaerobic alkaline hydrolysis, catalytic hydrogenation, and selective methylation, leading to good yield and clear characterization through absorption and PMR spectra, as well as pKa values (Whiteley, Drais, & Huennekens, 1969).

Biological and Chemical Interactions

4-(Dimethylamino)-5,6,7,8-tetrahydropteridin-6-one has been investigated for its interaction with enzymes like dihydropteridine reductase and horseradish peroxidase. The oxidation processes involving this compound follow Michaelis-Menten kinetics, producing quinonoid dihydropterins, which are known to be specific substrates for dihydropteridine reductase (Armarego, Ohnishi, & Taguchi, 1986).

Applications in Pharmacology

Research on this compound has included the exploration of its effects in pharmacology, particularly in relation to calcium channel antagonists. Its derivatives have been studied for their impact on the spontaneous contractile activity of rabbit jejunum (Hadizadeha, Firooz, & Taqvi, 2005).

Chemistry and Molecular Structure

Investigations into the crystal structure of derivatives containing the 4-(dimethylamino) group have provided insights into their molecular conformation and properties, such as the boat-type conformation of the 1,4-dihydropyridine ring and its relation to biological activity (Triggle, Shefter, & Triggle, 1980).

作用機序

Target of Action

Similar compounds such as 4-dimethylaminophenol and 4-(dimethylamino)benzoic acid have been found to interact with various targets

Mode of Action

Compounds with similar structures, such as 4-dimethylaminophenol and 4-(dimethylamino)benzoic acid, have been found to interact with their targets in various ways . More research is needed to understand the specific interactions of this compound with its targets.

Biochemical Pathways

Similar compounds have been found to interact with various biochemical pathways

Pharmacokinetics

Similar compounds such as 4-dimethylaminophenol and 4-(dimethylamino)benzoic acid have been found to have various pharmacokinetic properties . More research is needed to understand the specific ADME properties of this compound.

Result of Action

Similar compounds have been found to have various effects at the molecular and cellular level

Action Environment

Similar compounds have been found to be influenced by various environmental factors . More research is needed to understand how environmental factors influence the action of this compound.

Safety and Hazards

特性

IUPAC Name |

4-(dimethylamino)-7,8-dihydro-5H-pteridin-6-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11N5O/c1-13(2)8-6-7(10-4-11-8)9-3-5(14)12-6/h4H,3H2,1-2H3,(H,12,14)(H,9,10,11) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PWFBBRPPSRBSMC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=NC=NC2=C1NC(=O)CN2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11N5O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

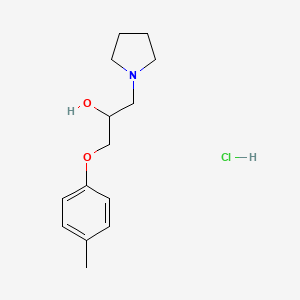

![1-(3-chloro-4-methylphenyl)-4-(1-(2-methylallyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B3009614.png)

![7,8-Dimethyl-4-[(4-phenylpiperazin-1-yl)methyl]chromen-2-one](/img/structure/B3009615.png)

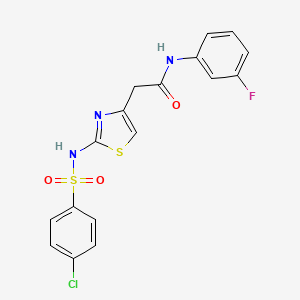

![1-(4-Fluorophenyl)-N-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]cyclopropane-1-carboxamide](/img/structure/B3009616.png)

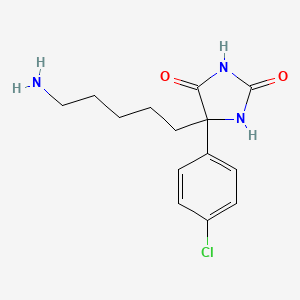

![(3-Chloro-4-fluorophenyl)-[2-(5-nitro-2-oxopyridin-1-yl)ethyl]cyanamide](/img/structure/B3009621.png)